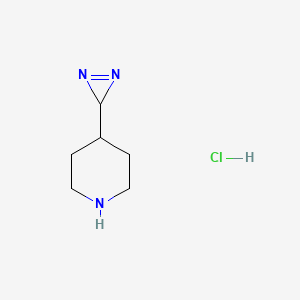

4-(3H-diazirin-3-yl)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3H-diazirin-3-yl)piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a diazirine group, which is a three-membered ring containing two nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3H-diazirin-3-yl)piperidine hydrochloride typically involves the formation of the diazirine ring followed by its attachment to the piperidine ring. One common method includes the reaction of piperidine with a diazirine precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Photoreactive Cross-Linking Reactions

The diazirine ring undergoes photolysis upon UV irradiation (typically 300–365 nm), generating a reactive carbene intermediate. This carbene forms covalent bonds with neighboring molecules, enabling applications in photoaffinity labeling and molecular immobilization .

Key Findings:

-

Carbene Formation Efficiency : Photolysis at 350 nm produces a carbene with a half-life of ~10 ns, enabling rapid cross-linking .

-

Target Specificity : The carbene reacts preferentially with C–H and N–H bonds in biomolecules, enabling selective labeling of proteins and nucleic acids.

Substitution Reactions

The piperidine nitrogen and diazirine ring participate in nucleophilic substitution reactions under mild conditions .

Notable Examples:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides, preserving the diazirine ring .

Mechanistic Insight :

The diazirine’s electron-withdrawing nature enhances the piperidine nitrogen’s electrophilicity, facilitating nucleophilic attack .

Oxidation and Reduction

The compound exhibits redox activity under controlled conditions:

Oxidation

Reduction

-

Reagents : NaBH₄, LiAlH₄.

-

Products : Reduced diaziridine analogs, which are stable under ambient light .

Comparative Reactivity :

| Derivative | Oxidation State | Stability |

|---|---|---|

| Diazirine (Parent) | +1 | Photolabile |

| Diaziridine (Reduced) | 0 | Air-stable |

| Diaziridine Oxide (Oxidized) | +3 | Hydrolytically sensitive |

Protein Interaction Studies

4-(3H-diazirin-3-yl)piperidine hydrochloride has been used to:

-

Map ligand-binding sites in G-protein-coupled receptors (GPCRs) .

-

Identify transient protein-protein interactions in signal transduction pathways .

Case Study :

In a 2023 study, the compound was conjugated to a kinase inhibitor and UV-irradiated to covalently label ATP-binding pockets in cancer cells, revealing novel drug-target interactions.

Stability and Handling Considerations

-

Light Sensitivity : Decomposes under ambient light within 7 days; storage at −20°C in dark containers is recommended .

-

Solvent Compatibility : Stable in polar aprotic solvents (e.g., DMF, DMSO) but reacts vigorously with strong acids.

Comparative Analysis of Diazirine Derivatives

Scientific Research Applications

4-(3H-diazirin-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.

Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3H-diazirin-3-yl)piperidine hydrochloride involves its ability to form covalent bonds with target molecules upon exposure to UV light. The diazirine group, when activated by UV light, forms a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds of nearby molecules. This property makes it a valuable tool for studying molecular interactions and identifying binding sites .

Comparison with Similar Compounds

Similar Compounds

- 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride

- 4-(3-methyl-3H-diazirin-3-yl)piperidine hydrochloride

- 4-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}piperidine hydrochloride

Uniqueness

4-(3H-diazirin-3-yl)piperidine hydrochloride is unique due to its specific diazirine group, which provides distinct photoreactive properties. This makes it particularly useful in applications requiring precise molecular interactions and labeling, setting it apart from other similar compounds .

Biological Activity

4-(3H-diazirin-3-yl)piperidine hydrochloride is a specialized compound recognized for its unique photoreactive properties, primarily due to the presence of a diazirine moiety. This compound plays a significant role in biological research, particularly in the study of protein interactions and molecular dynamics through techniques such as photoaffinity labeling (PAL).

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀ClN₃, with a molecular weight of approximately 175.66 g/mol. The diazirine structure consists of a three-membered ring containing two nitrogen atoms and one carbon atom, which contributes to its reactivity under UV light.

Upon exposure to UV light, this compound forms covalent bonds with nearby biomolecules. This property enables researchers to label proteins selectively, allowing for the mapping of protein interactions within complex biological systems. The mechanism can be summarized as follows:

- Photolysis : The compound absorbs UV light, leading to the cleavage of the N-N bond in the diazirine ring.

- Covalent Bond Formation : The resulting reactive carbene can then react with nucleophilic sites on proteins, such as amino acid side chains (e.g., cysteine, lysine).

- Labeling and Detection : Labeled proteins can be isolated and analyzed using various biochemical techniques.

Applications in Biological Research

The biological activity of this compound has been demonstrated in several studies focusing on different aspects of protein interaction and cellular mechanisms.

1. Photoaffinity Labeling Studies

Research has shown that this compound is effective for identifying ligand-receptor interactions, particularly in challenging systems involving transmembrane receptors. For example, a study utilized this compound to probe interactions with the TRPV1 receptor, revealing insights into its activation mechanisms .

2. Targeted Protein Acetylation

Another application involves using this compound in targeted acetylation studies within cells. This approach allows researchers to investigate the dynamics of histone acetylation, which is crucial for understanding gene regulation and epigenetic modifications .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar diazirine compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C₈H₁₀ClN₃ | 175.66 g/mol | Photoreactive; used in PAL studies |

| 4-(3-methyl-3H-diazirin-3-yl)piperidine hydrochloride | C₉H₁₂ClN₃ | 189.70 g/mol | Contains a methyl group affecting reactivity |

| 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride | C₈H₇ClF₃N₃ | 229.63 g/mol | Enhanced lipophilicity due to trifluoromethyl substituents |

Case Studies

Several case studies highlight the biological activity of this compound:

- Identification of Protein Interactions : A study employed this compound to identify novel binding partners for a specific receptor, demonstrating its utility in proteomic analyses .

- Mechanistic Insights into Drug Action : Another investigation utilized photoaffinity labeling to elucidate the mechanism by which certain drugs interact with their targets at the molecular level .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3H-diazirin-3-yl)piperidine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or diazirine ring formation. Key steps include:

- Diazirine introduction : Reacting a piperidine precursor with a diazirine-forming agent (e.g., ammonia/chloramine-T system) under controlled pH (6–7) and temperature (0–4°C) to avoid side reactions .

- Hydrochloride salt formation : Precipitation using HCl in anhydrous ether, followed by vacuum drying. Purity can reach >95% with optimized stoichiometry . Yield is sensitive to solvent choice (e.g., dichloromethane vs. THF) and reaction time, with longer durations risking diazirine decomposition.

Q. How is the purity of this compound validated in academic research?

Analytical methods include:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to standards .

- 1H NMR : Peaks at δ 2.8–3.2 ppm (piperidine protons) and δ 1.5–1.8 ppm (diazirine CH2 groups) confirm structural integrity .

- Mass spectrometry : ESI-MS showing [M+H]+ at m/z 162.1 (free base) and chloride adducts . Impurities (e.g., unreacted precursors) are quantified via spiking experiments .

Q. What are the stability considerations for storing this compound?

The compound is hygroscopic and light-sensitive. Best practices include:

- Storage : -20°C in amber vials under inert gas (argon) to prevent hydrolysis .

- Stability monitoring : Periodic NMR/HPLC to detect degradation products (e.g., piperidine derivatives from diazirine ring opening) . Reconstituted solutions in DMSO or ethanol should be used within 48 hours to maintain reactivity .

Advanced Research Questions

Q. How can researchers optimize cross-reactivity in photolabeling studies using this diazirine derivative?

- Photolysis conditions : UV irradiation at 350–365 nm for 5–10 min minimizes nonspecific binding. Use quartz cuvettes to avoid UV absorption by plastics .

- Quenching controls : Add β-mercaptoethanol (10 mM) post-irradiation to scavenge unreacted carbenes .

- MS/MS validation : Identify labeled proteins via tryptic digest and peptide mapping, focusing on adducts with m/z shifts corresponding to the diazirine moiety .

Q. What experimental strategies address discrepancies in biological activity data for this compound?

Discrepancies may arise from:

- Batch variability : Ensure consistent diazirine ring integrity via FT-IR (peak at 1650 cm⁻¹ for C=N stretch) .

- Solvent effects : Compare activity in polar (e.g., PBS) vs. nonpolar (e.g., DMSO) solvents; aggregation in aqueous buffers may reduce apparent potency .

- Receptor heterogeneity : Use orthogonal assays (e.g., SPR, calcium flux) to confirm target engagement .

Q. How does the hydrochloride salt form influence pharmacokinetic properties in preclinical models?

- Solubility : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in PBS) compared to freebase, improving bioavailability .

- Tissue distribution : Radiolabeled (³H or ¹⁴C) versions show rapid blood-brain barrier penetration in rodent models, with peak brain concentrations at 30 min post-injection .

- Metabolite profiling : LC-MS identifies N-demethylated and diazirine-opened metabolites in hepatic microsomes; CYP3A4 inhibitors reduce clearance .

Q. What computational methods predict the reactivity of the diazirine group in protein-ligand interactions?

- DFT calculations : Model carbene insertion into C–H/N–H bonds using Gaussian09 with B3LYP/6-31G* basis set .

- Molecular docking : AutoDock Vina simulates binding poses, prioritizing residues within 5 Å of the diazirine moiety for mutagenesis validation .

- MD simulations : GROMACS trajectories (100 ns) assess conformational stability of labeled complexes .

Properties

Molecular Formula |

C6H12ClN3 |

|---|---|

Molecular Weight |

161.63 g/mol |

IUPAC Name |

4-(3H-diazirin-3-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C6H11N3.ClH/c1-3-7-4-2-5(1)6-8-9-6;/h5-7H,1-4H2;1H |

InChI Key |

ICMFZFLSNOTKFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2N=N2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.